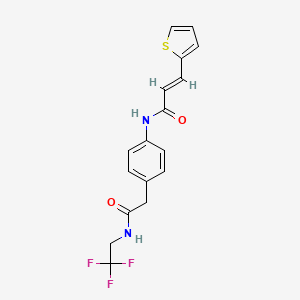
(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15F3N2O2S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H21F3N2O4
- Molecular Weight: 422.4 g/mol
- CAS Number: 1235684-43-1
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity, which may modulate the activity of these targets and influence various biochemical pathways. This interaction can lead to significant biological effects, including anti-cancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit several biological activities:
-
Anticancer Activity
- The compound's structure suggests potential efficacy against various cancer types. For example, analogs have demonstrated cytotoxic effects in cancer cell lines through apoptosis induction and inhibition of cell proliferation.
- A study showed that similar compounds exhibited improved cytotoxicity compared to established chemotherapeutics like bleomycin in hypopharyngeal tumor models .
-
Enzyme Inhibition
- The compound may act as a selective inhibitor for specific enzymes involved in cancer progression. For instance, phospholipase D (PLD) inhibitors have been linked to reduced cancer cell invasion and increased apoptosis .
- Its mechanism may involve inhibiting pathways critical for tumor growth and metastasis.
- Neuroprotective Effects
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
科学的研究の応用
Structure and Composition
The molecular formula of (E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is C17H15F3N2O3. It features a trifluoroethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds.
Molecular Weight
The molecular weight of this compound is approximately 352.31 g/mol .
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. The incorporation of the thiophene moiety can enhance the pharmacological profile by improving the compound's ability to bind to specific receptors or enzymes.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Pharmacology
The unique trifluoroethyl group is hypothesized to influence the pharmacokinetics of the compound, potentially leading to improved bioavailability and reduced toxicity.
Case Study: GPCR Modulation
Studies suggest that similar compounds can act as modulators of G-protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Investigations into the agonistic or antagonistic properties of this compound could provide insights into new therapeutic strategies for diseases such as diabetes and obesity.
Neuropharmacology
Given the increasing interest in neuroactive compounds, this compound may also be explored for its effects on neurodegenerative diseases.
Case Study: Neuroprotective Effects
Compounds that share structural similarities with this compound have shown potential neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties.
特性
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-21-16(24)10-12-3-5-13(6-4-12)22-15(23)8-7-14-2-1-9-25-14/h1-9H,10-11H2,(H,21,24)(H,22,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDGUCRUOTIFV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













